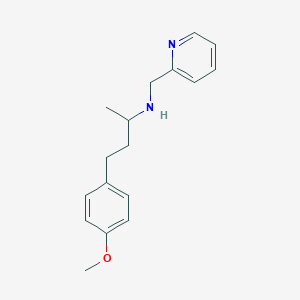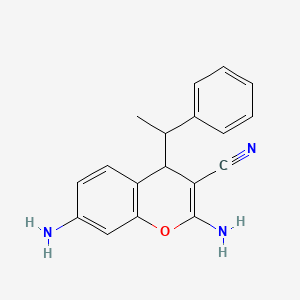
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine, also known as MPBD, is a research chemical that belongs to the phenethylamine class. It is a psychoactive compound that has been studied for its potential therapeutic applications.
Mechanism of Action
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has been shown to act as a reuptake inhibitor for these neurotransmitters, meaning that it prevents their reabsorption into the presynaptic neuron. This leads to an increase in the amount of neurotransmitters available for binding to postsynaptic receptors, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine are still being studied. However, it has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to have anxiolytic effects, reducing anxiety and stress levels.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine in lab experiments is its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive enhancing effects, making it a promising compound for further study. However, one limitation is the lack of research on its long-term effects and potential side effects.
Future Directions
There are several future directions for the study of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine. One area of research could be its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further research could be done on its potential use as a cognitive enhancer and its effects on memory and learning. Finally, more research is needed on the long-term effects and potential side effects of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine.
Synthesis Methods
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and reductive coupling. One of the most common methods of synthesis involves the reaction of 4-methoxyphenylacetone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine has been studied for its potential use as a cognitive enhancer.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-5-3-4-12-18-16)6-7-15-8-10-17(20-2)11-9-15/h3-5,8-12,14,19H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVINXNQHSXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
